molecular formula C16H30NaO7S B1593187 Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt CAS No. 2373-38-8

Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt

Cat. No.: B1593187
CAS No.: 2373-38-8
M. Wt: 389.5 g/mol
InChI Key: XHEDTHUFPRAWPH-UHFFFAOYSA-N
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Description

Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt is a useful research compound. Its molecular formula is C16H30NaO7S and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

CAS No.

2373-38-8

Molecular Formula

C16H30NaO7S

Molecular Weight

389.5 g/mol

IUPAC Name

sodium;1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate

InChI

InChI=1S/C16H30O7S.Na/c1-10(2)7-12(5)22-15(17)9-14(24(19,20)21)16(18)23-13(6)8-11(3)4;/h10-14H,7-9H2,1-6H3,(H,19,20,21);

InChI Key

XHEDTHUFPRAWPH-UHFFFAOYSA-N

SMILES

CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(C)OC(=O)CC(C(=O)OC(C)CC(C)C)S(=O)(=O)O.[Na]

Other CAS No.

2373-38-8

physical_description

Liquid

Pictograms

Flammable; Corrosive; Irritant

Origin of Product

United States

Biological Activity

Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (CAS Number: 2373-38-8) is a sulfosuccinate compound known for its applications in various industrial and pharmaceutical contexts. This article explores its biological activity, including toxicity studies, pharmacokinetics, and potential health effects.

PropertyValue
Molecular FormulaC16H29NaO7S
Molecular Weight388.451 g/mol
LogP2.41
InChI KeyBTJYKXPSPBJJDQ-UHFFFAOYSA-M

Toxicokinetics and Safety Assessment

Toxicokinetics studies have shown that this compound is sensitive to hydrolysis, leading to the formation of 1,3-dimethylbutanol and butanedioic acid upon enzymatic or chemical processes. In a study conducted on rats, various doses were administered both orally and intravenously to assess absorption and distribution.

Key Findings from Toxicity Studies

  • Acute Toxicity : A single oral dose of 5 mg/mL resulted in varied effects based on the administration volume. No significant adverse effects were noted at lower doses.
  • Repeated Dose Toxicity : In a 90-day study with dietary administration at 750 mg/kg body weight/day, no significant differences in body weights or organ weights were observed between treated and control groups. The NOAEL was determined to be 730 mg/kg bw/day .
  • Skin Irritation : Application of products containing the compound resulted in irritation scores indicating mild irritation potential .

Genotoxicity

Pharmacological Applications

The compound has been utilized in various applications due to its surfactant properties. It is particularly noted for:

  • Separation Techniques : Effective in reverse-phase high-performance liquid chromatography (HPLC), facilitating the analysis of complex mixtures .
  • Industrial Uses : Employed as a corrosion inhibitor and in manufacturing adhesive or polymeric coatings .

Case Study: Skin Irritation Assessment

A clinical study involving seven volunteers assessed skin irritation from a product containing this compound at a concentration of 1.13%. The cumulative irritation score was noted to be significant under occlusive conditions, indicating the need for caution in formulations intended for prolonged skin contact .

Case Study: Long-Term Toxicity

In a long-term study involving rats fed varying concentrations of the compound over two years, reduced body weight gains were observed at higher concentrations (≥1%). The lowest observed adverse effect level (LOAEL) was identified at 1.04% concentration .

Scientific Research Applications

Scientific Research Applications

  • HPLC analysis Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile, water, and phosphoric acid. For Mass-Spec (MS) applications, formic acid can be used instead of phosphoric acid. Smaller particle columns of 3µm are available for fast UPLC applications. The method is scalable and can be used for isolating impurities through preparative separation and is also suitable for pharmacokinetics .
  • Industrial and scientific research Identified uses for this compound include industrial and scientific research .

Industrial Applications

  • Emulsifier : this compound functions as an emulsifier .
  • Surface active agent: It is also used as a surface active agent .

Other Names and Identifiers

Several names and identifiers are associated with this compound :

  • CAS Number: 2373-38-8
  • Other names:
    • 1,2-bis-(1,3-dimethyl-butoxycarbonyl)-ethanesulfonic acid,sodium-salt
    • Aerosol MA
    • sodium 1,4-bis(1,3-dimethylbutyl) sulfonatosuccinate
    • SODIUMBIS(1,3-DIMETHYLBUTYL)SULPHOSUCCINATE
    • Natrium-1,4-bis(1,3-dimethylbutyl)sulfonatosuccinat
    • SULPHOSUCCINICACID,BIS(1,3-DIMETHYLBUTYL)ESTER,SODIUMSALT
    • 2-Sodiosulfosuccinic acid 1,4-bis(1,3-dimethylbutyl) ester
    • sodium 1,2-bis(4-methylpentan-2-yloxycarbonyl)ethanesulfonate
    • 2-(Sodiooxysulfonyl)succinic acid bis(1,3-dimethylbutyl) ester
    • sodium 1,4-bis(1,3-dimethylbutoxy)-1,4-dioxobutane-2-sulfonate
    • Sodium bis(1,3-dimethylbutyl) sulfosuccinate
    • sodium;1,4-bis(4-methylpentan-2-yloxy)-1,4-dioxobutane-2-sulfonate
    • Sodium 1,4-bis(1,3-dimethylbutyl) sulfonatosuccinate
    • Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
    • Butanedioic acid, 2-sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt (1:1)
    • UNII-AA05A04D8O

Regulatory Information

This compound is listed in several inventories :

  • European Inventory of Existing Commercial Chemical Substances (EINECS)
  • EC Inventory
  • United States Toxic Substances Control Act (TSCA) Inventory
  • New Zealand Inventory of Chemicals (NZIoC)
  • Philippines Inventory of Chemicals and Chemical Substances (PICCS)
  • Vietnam National Chemical Inventory
  • Chinese Chemical Inventory of Existing Chemical Substances (China IECSC)
  • Korea Existing Chemicals List (KECL)

Preparation Methods

Esterification Reaction

  • Reactants: Sulfosuccinic acid (2-sulfo-butanedioic acid) and 1,3-dimethylbutanol.
  • Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to promote ester bond formation.
  • Conditions: The reaction is typically conducted under reflux to remove water formed during esterification, driving the equilibrium toward product formation.
  • Molar Ratio: A 1:2 molar ratio of sulfosuccinic acid to 1,3-dimethylbutanol ensures complete esterification on both carboxyl groups.

Neutralization

  • After esterification, the reaction mixture is cooled, and sodium hydroxide solution is added gradually.
  • The neutralization converts the sulfonic acid group to its sodium salt, enhancing water solubility and surfactant properties.
  • The pH is adjusted to around neutral or slightly alkaline to stabilize the sodium salt.

Purification

  • The crude product can be purified by washing to remove residual acid and alcohol.
  • Concentration and drying yield the final sodium sulfosuccinate ester product.

Reaction Scheme Overview

Step Reactants Conditions Product
1 Sulfosuccinic acid + 2 equiv 1,3-dimethylbutanol Acid catalyst, reflux, water removal Bis(1,3-dimethylbutyl) sulfosuccinic acid ester
2 Ester + NaOH Neutralization, ambient to mild heating Sodium salt of bis(1,3-dimethylbutyl) sulfosuccinate

Data Table: Physical and Environmental Properties

Property Value Notes
Melting Point (°C) ~350 (decomposition) High thermal stability
Boiling Point (°C) >300 (decomposition) Decomposes before boiling
Vapor Pressure (hPa at 25°C) <1.0 x 10^-6 Negligible volatility
Water Solubility (mg/L at 25°C) 300,000 - 320,000 Highly soluble in water
Biodegradability (%) 40.3% after 28 days Not readily biodegradable

Summary and Notes

  • The preparation of Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt follows classical esterification and neutralization techniques typical for sulfosuccinate surfactants.
  • The choice of 1,3-dimethylbutanol as the alcohol component influences the biodegradability and physical properties compared to other sulfosuccinate esters.
  • The compound's sensitivity to hydrolysis necessitates careful control of reaction and storage conditions.
  • The method is scalable and widely applicable in industrial production for surfactants and emulsifiers.

This synthesis approach and data are corroborated by industrial chemical assessments and regulatory toxicology reports, providing a comprehensive and authoritative foundation for understanding the preparation of this compound.

Q & A

What are the recommended methodologies for synthesizing butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt, and how do structural variations in alkyl chains affect synthesis protocols?

Basic : The compound can be synthesized via a two-step esterification-sulfonation process. First, 1,3-dimethylbutanol is reacted with maleic anhydride to form the diester intermediate. Subsequent sulfonation with sulfur trioxide or oleum introduces the sulfo group, followed by neutralization with sodium hydroxide to yield the sodium salt. Key parameters include temperature control (60–80°C for esterification, 0–5°C for sulfonation) and stoichiometric precision to avoid side reactions .
Advanced : For mixed alkyl chain derivatives (e.g., ), regioselective esterification using catalysts like p-toluenesulfonic acid or enzymatic methods (lipases) can enhance control over branching. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for verifying regiochemistry and purity .

How can researchers resolve contradictions in reported physical properties (e.g., solubility, melting points) of this compound across studies?

Basic : Cross-validate data using standardized purity assessment (e.g., HPLC, elemental analysis) and solvent systems. For example, solubility discrepancies may arise from residual solvents or polymorphic forms, which can be identified via differential scanning calorimetry (DSC) .
Advanced : Perform crystallographic studies (X-ray diffraction) to correlate melting points with crystal packing. Computational modeling (DFT or MD simulations) can predict solubility parameters and guide experimental validation .

What advanced analytical techniques are recommended for characterizing the surfactant behavior of this sodium salt?

Basic : Critical micelle concentration (CMC) determination via surface tension measurements (Wilhelmy plate method) or conductivity titration. FTIR and NMR confirm sulfonate group integrity and alkyl chain orientation .
Advanced : Small-angle neutron scattering (SANS) or cryo-TEM can resolve micellar morphology. For interfacial studies, dynamic light scattering (DLS) and Langmuir-Blodgett trough experiments quantify adsorption kinetics .

What are the key stability challenges for this compound under varying pH and temperature conditions, and how can degradation pathways be mitigated?

Basic : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis identifies hydrolysis products (e.g., free sulfonic acid). Buffering agents (e.g., phosphate) stabilize pH-sensitive formulations .
Advanced : Mechanistic studies using LC-MS/MS or NMR kinetics reveal degradation intermediates. Encapsulation in cyclodextrins or liposomes improves thermal stability .

How does the compound’s environmental fate align with green chemistry principles, and what methodologies assess its ecotoxicological impact?

Basic : Biodegradability testing (OECD 301B) and acute toxicity assays (Daphnia magna EC50) evaluate environmental persistence. High-resolution mass spectrometry (HRMS) detects transformation products in simulated wastewater .
Advanced : Life cycle assessment (LCA) quantifies carbon footprint from synthesis to disposal. Molecular docking studies predict interactions with biological receptors (e.g., aquatic enzymes) .

What theoretical frameworks guide research on this compound’s interactions with biomembranes or industrial matrices?

Basic : Use the Hansen solubility parameters (HSP) to predict miscibility with polymers or lipids. Langmuir adsorption models describe monolayer formation at interfaces .
Advanced : Molecular dynamics (MD) simulations (e.g., GROMACS) model alkyl chain penetration into lipid bilayers. Coarse-grained simulations explore self-assembly in complex matrices .

How can researchers address variability in batch-to-batch performance (e.g., emulsification efficiency) during scale-up?

Basic : Implement quality-by-design (QbD) principles, monitoring critical process parameters (CPPs) like reaction time and mixing efficiency. Statistical tools (e.g., ANOVA) identify variance sources .
Advanced : Process analytical technology (PAT), such as in-line FTIR or Raman spectroscopy, enables real-time monitoring. Multivariate analysis (PLS regression) correlates raw material attributes with end-product performance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Butanedioic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
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